无色孔雀绿

描述

Leucomalachite green (LMG) is a triphenylmethane dye used to detect blood . It is a major metabolite of malachite green and is a potential carcinogen, teratogen, and mutagen . LMG is also used as a reagent for presumptive blood tests .

Synthesis Analysis

A novel method for LMG hapten synthesis has been presented, which introduces a pure alkyl chain at the para-position of LMG to form a spacer arm for hapten preparation . This method could be expanded to prepare a series of haptens with different lengths of spacer arms .Molecular Structure Analysis

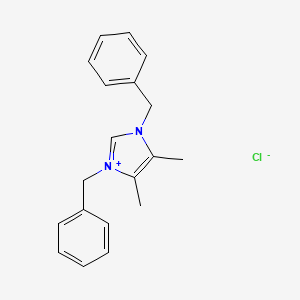

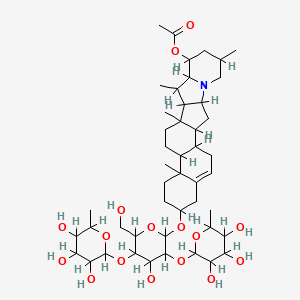

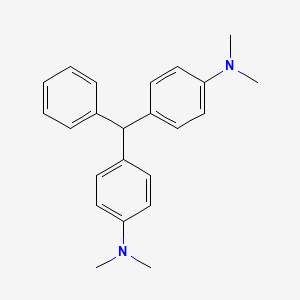

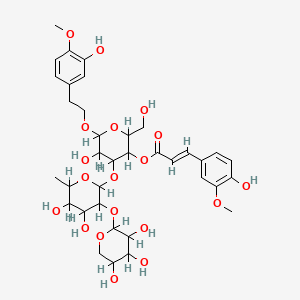

LMG has a molecular formula of C23H26N2 . Its IUPAC name is 4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline . The molecular weight of LMG is 330.5 g/mol . The structure of LMG can be represented by the SMILES string: CN©C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N©C .Chemical Reactions Analysis

LMG is quantitatively oxidized to the chromic malachite green by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .Physical And Chemical Properties Analysis

LMG is a benzenoid aromatic compound . It is expected to be immobile in soil .科学研究应用

法医学应用

无色孔雀绿在法医学中用作试剂。 它特别用于检测血迹,它与血液中的血红素成分反应产生独特的绿色颜色,有助于犯罪现场分析和调查 .

分析化学

在分析化学中,无色孔雀绿用作化学分析的显色剂。 它参与各种比色测试,因为它能够在与某些物质反应时改变颜色 .

血红蛋白定量

该化合物也用于血红蛋白和其他血红素化合物的定量比色微量测定,提供了一种测定生物样品中这些成分的方法 .

辐射色剂指示剂

无色孔雀绿在剂量计中用作辐射色剂指示剂。 它通过在暴露于辐射时改变颜色来测量辐射暴露,这在辐射安全和监测中至关重要 .

砷检测

环境中砷的检测涉及无色孔雀绿染料。 该染料与砷与碘酸钾反应产生的游离碘反应,从而可以在环境样品中检测到砷 .

抗菌剂

由于其作为抗菌剂的功效,无色孔雀绿已被广泛用于对抗水生动物感染性疾病的寄生虫、真菌和原生动物。 这种应用已持续数十年,突出了其在水产养殖和兽医学中的重要性 .

水产养殖

在水产养殖中,如果使用孔雀绿(无色孔雀绿的来源),则可能会通过鱼类消费导致膳食中暴露于无色孔雀绿。 这突出了监测和监管其在食品生产中的使用以确保安全的重要性 .

全球污染研究

无色孔雀绿已成为全球鱼类污染研究的主题,评估了其在世界范围内海洋和养殖鱼类中的存在。 这些研究对于了解与该化合物相关的环境影响和食品安全问题至关重要 .

作用机制

Target of Action

Leucomalachite green (LMG) is a major metabolite derived from malachite green (MG), a lipophilic cationic triphenylmethane dye . It has been widely utilized for several decades against parasites, fungus, and protozoans causing infectious diseases in aquatic animals . The primary targets of LMG are these infectious agents in the aquatic environment.

Mode of Action

It is known that lmg, being a derivative antimicrobial agent, can interact with the cellular components of the targeted infectious agents, leading to their elimination .

Biochemical Pathways

It is known that lmg, being lipophilic, can easily penetrate cell membranes and may interfere with various cellular processes, leading to the death of the targeted infectious agents .

Pharmacokinetics

LMG is readily absorbed by fish and other animal tissues, where it undergoes biotransformation to its colorless compound . Being lipophilic, LMG can remain in fatty tissues for broad periods of time . This property allows LMG to get into the human food chain simply and accumulate in tissues .

Action Environment

The action of LMG can be influenced by various environmental factors. For instance, the concentration of LMG in fish can vary depending on the water temperature, with warm-water fish having a higher concentration of LMG compared to cold-water fish . Additionally, fish containing medium-fat level and high-fat content had accumulate MG and LMG in their tissues, respectively . Therefore, the efficacy and stability of LMG can be influenced by factors such as water temperature and the fat content of the fish .

安全和危害

LMG is categorized as a carcinogen affecting consumer health . It can accumulate in animal tissues for long periods . Therefore, determining the contamination of aquatic products by LMG is necessary to prevent residual contamination . Safety measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, ingestion, and inhalation .

未来方向

A rapid and sensitive method to detect chemical residues, reducing the possibility of contamination in fishery products, has been developed . This method uses a colorimetric method with gold nanoparticles (AuNPs) and a specific aptamer . This aptamer-based colorimetric approach might be feasible to utilize as a biosensing module, providing a rapid, inexpensive analysis method for detecting deposited chemical residues .

生化分析

Biochemical Properties

Leucomalachite green plays a significant role in biochemical reactions, particularly in its interaction with various biomolecules. It is known to form DNA adducts in the liver of rats, indicating its potential to interact with genetic material . Additionally, leucomalachite green interacts with enzymes involved in its biotransformation, such as cytochrome P450 enzymes, which convert malachite green to leucomalachite green . This interaction is crucial for its detoxification and elimination from the body.

Cellular Effects

Leucomalachite green has been shown to affect various types of cells and cellular processes. It can induce oxidative stress, leading to cellular damage and apoptosis . In fish, leucomalachite green accumulates in tissues and can disrupt normal cellular functions, including cell signaling pathways and gene expression . This disruption can result in altered cellular metabolism and impaired physiological functions.

Molecular Mechanism

The molecular mechanism of leucomalachite green involves its interaction with DNA and proteins. It forms DNA adducts, which can lead to mutations and carcinogenesis . Leucomalachite green also inhibits certain enzymes, such as cytochrome P450, which are involved in its metabolism . This inhibition can result in the accumulation of the compound in tissues, leading to toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leucomalachite green can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to leucomalachite green in vitro and in vivo studies has shown that it can cause persistent cellular damage and disrupt normal cellular functions .

Dosage Effects in Animal Models

The effects of leucomalachite green vary with different dosages in animal models. At low doses, it may not cause significant adverse effects, but at higher doses, it can induce toxicity and carcinogenicity . Studies have shown that high doses of leucomalachite green can lead to liver damage, oxidative stress, and increased risk of cancer .

Metabolic Pathways

Leucomalachite green is involved in several metabolic pathways, primarily its biotransformation by cytochrome P450 enzymes . These enzymes convert malachite green to leucomalachite green, which is then further metabolized and eliminated from the body. The compound can also affect metabolic flux and alter metabolite levels, leading to disruptions in normal metabolic processes .

Transport and Distribution

Leucomalachite green is transported and distributed within cells and tissues through various mechanisms. It is lipophilic, allowing it to accumulate in fatty tissues . The compound can also interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues . This distribution pattern is crucial for understanding its toxic effects and potential health risks.

Subcellular Localization

The subcellular localization of leucomalachite green is primarily in the cytoplasm and nucleus . It can interact with DNA and proteins within these compartments, leading to its toxic effects. The compound may also undergo post-translational modifications that direct it to specific organelles, influencing its activity and function .

属性

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKXBGJNNCGHIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031531 | |

| Record name | Leucomalachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reduced form of malachite green; [Merck Index] | |

| Record name | Leucomalachite green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in benzene, ethyl ether, Solubilities (mg/mL): 30 ethyleneglycol monomethyl ether; 4 ethanol | |

| Record name | Leucomalachite green | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white to light-brown powder, Needles or leaflets from alcohol, benzene | |

CAS RN |

129-73-7 | |

| Record name | Leucomalachite green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomalachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomalachite green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-(phenylmethylene)bis[N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Leucomalachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethyl-4,4'-benzylidenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCOMALACHITE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U61G37Z20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucomalachite green | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

102 °C | |

| Record name | Leucomalachite green | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1674734.png)

![(2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol](/img/structure/B1674739.png)